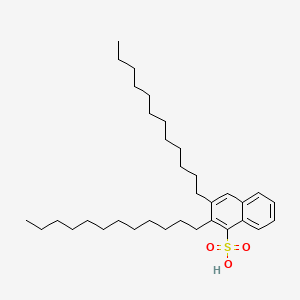

Didodecylnaphthalenesulfonic acid

Description

Didodecylnaphthalenesulfonic acid (HDDNS) is a sulfonic acid derivative featuring a naphthalene backbone substituted with two dodecyl (C₁₂) alkyl chains and a sulfonic acid group. Its amphiphilic structure enables applications in solvent extraction, particularly for selective metal ion recovery. HDDNS acts as a cation exchanger in nonpolar organic solvents, forming reverse micelles that facilitate the transfer of metal ions from aqueous to organic phases .

Key studies highlight its synergy with macrocyclic ligands like bis(tert-butylbenzo)-21-crown-7 (BtBB21C7) for cesium (Cs⁺) extraction from acidic nitrate solutions. Under non-loading conditions, HDDNS achieves a Cs⁺ distribution coefficient (DCs) of 100, with separation factors of 294 over Na⁺, 5.6 over K⁺, and 1.2 over Rb⁺ . This selectivity stems from the steric and electronic compatibility between Cs⁺ and the crown ether-HDDNS complex.

Properties

CAS No. |

40038-00-4 |

|---|---|

Molecular Formula |

C34H56O3S |

Molecular Weight |

544.9 g/mol |

IUPAC Name |

2,3-didodecylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C34H56O3S/c1-3-5-7-9-11-13-15-17-19-21-25-30-29-31-26-23-24-28-33(31)34(38(35,36)37)32(30)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-29H,3-22,25,27H2,1-2H3,(H,35,36,37) |

InChI Key |

IILMIAKZFKOMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCCCC)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Alkyl-Substituted Naphthalenesulfonic Acids

Dinonylnaphthalenesulfonic Acid (HDNNS)

- Structure: Similar to HDDNS but with shorter, branched nonyl (C₉) chains.

- Performance : HDNNS exhibits lower lipophilicity due to shorter alkyl chains, reducing aggregation stability in organic solvents. While HDNNS is also used in metal extraction, its selectivity for Cs⁺ is inferior to HDDNS, as longer dodecyl chains in HDDNS enhance micelle stability and cation binding .

- Applications : Primarily employed in less demanding separations, such as Zn²⁺ or Mn²⁺ extraction, where high Cs⁺ selectivity is unnecessary .

Dinonylnaphthalenedisulfonic Acid

- Structure: Features two sulfonic acid groups and nonyl chains.

- Performance: The additional sulfonic acid group increases hydrophilicity, limiting its utility in nonpolar solvents. It is more suited for aqueous-phase dye synthesis (e.g., azo dyes) than solvent extraction .

Functional Analogs: Other Sulfonic Acids in Solvent Extraction

Di-(2-ethylhexyl) Phosphoric Acid (HDEHP)

- Structure : A phosphoric acid derivative with branched ethylhexyl chains.

- Performance : Unlike HDDNS, HDEHP preferentially extracts trivalent lanthanides and actinides (e.g., Am³⁺, Eu³⁺) via a solvation mechanism. HDDNS outperforms HDEHP in Cs⁺ selectivity due to its synergistic crown ether interactions .

Dodecylbenzenesulfonic Acid (DBSA)

- Structure : A single benzene ring with a dodecyl chain and sulfonic acid group.

- Performance : Lacks the rigidity of HDDNS’s naphthalene backbone, leading to weaker metal ion specificity. DBSA is primarily used in detergents and polymer emulsions rather than metal recovery .

Performance Metrics: HDDNS vs. Key Competitors

Research Findings and Mechanistic Insights

- Aggregation Behavior : HDDNS forms hydrated aggregates (n = 5–8) in CCl₄, critical for maintaining high metal-loading capacity. Larger aggregates improve Cs⁺ selectivity by stabilizing crown ether complexes .

- Regulatory Status: HDDNS is classified under environmental regulations for sulfonic acids, alongside dinonyl and dodecyl variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.